4-Chloro-2,6-bis(hydroxymethyl)pyridine
Overview
Description
4-Chloro-2,6-bis(hydroxymethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 4-position and two hydroxymethyl groups at the 2- and 6-positions on the pyridine ring
Mechanism of Action
Target of Action
4-Chloro-2,6-bis(hydroxymethyl)pyridine is a versatile chemical intermediate . It is primarily used in the preparation of metal complexes and catalysts . The compound’s primary targets are therefore the metal ions or molecules that it interacts with to form these complexes and catalysts .
Mode of Action
The compound interacts with its targets through the hydroxymethyl groups attached to the pyridine ring . These groups can form bonds with metal ions, allowing the compound to act as a ligand . This interaction results in the formation of metal complexes and catalysts .
Biochemical Pathways
It is known that the compound can be synthesized from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
Result of Action
The primary result of the action of this compound is the formation of metal complexes and catalysts . These products have various applications, including the synthesis of fine and specialty chemicals, and active pharmaceutical ingredients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form complexes with metal ions . Additionally, the presence of other chemicals in the environment can also impact the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(hydroxymethyl)pyridine typically involves the chlorination of 2,6-bis(hydroxymethyl)pyridine. One common method includes the reaction of 2,6-bis(hydroxymethyl)pyridine with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis(hydroxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxymethyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-2,6-pyridinedicarboxylic acid.
Reduction: Formation of 2,6-bis(hydroxymethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,6-bis(hydroxymethyl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: Lacks the chlorine atom at the 4-position.
4-Dimethylamino-2,6-bis(hydroxymethyl)pyridine: :
Properties
IUPAC Name |
[4-chloro-6-(hydroxymethyl)pyridin-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOMOMGVSFATE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443955 | |
Record name | 4-chloro-2,6-bis(hydroxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-20-5 | |
Record name | 4-chloro-2,6-bis(hydroxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.